Oleylamine (CAS: 112-90-3) is a long-chain primary aliphatic amine featuring an 18-carbon backbone with a cis-double bond at the 9th position. In advanced materials procurement, it is highly valued as a trifunctional reagent: serving simultaneously as a high-boiling solvent (boiling point ~350 °C), a steric capping agent, and a mild reducing agent[1]. Unlike shorter-chain amines or pure hydrocarbon solvents, oleylamine coordinates directly with transition metal precursors to form metastable complexes that decompose at controlled temperatures, enabling the scalable, single-phase synthesis of monodisperse metallic, metal-oxide, and semiconductor nanoparticles [1]. Its amphiphilic nature and specific degree of unsaturation make it a foundational material in modern nanomanufacturing and formulation chemistry.
Substituting oleylamine with its saturated analog, octadecylamine (ODAm), or shorter-chain amines fundamentally alters both processability and reaction kinetics. From a handling perspective, the lack of a cis-double bond in ODAm results in a solid material at room temperature, requiring continuous heating for pumping and mixing, whereas oleylamine remains a processable liquid [1]. Chemically, the pi-electrons of the cis-double bond interact with metal centers, stabilizing intermediate precursor complexes (such as AuCl-amine complexes) much more effectively than saturated alkylamines [2]. Replacing oleylamine with standard reducing agents like 1,2-hexadecanediol also fails to replicate its dual-functionality, forcing chemists to use complex multicomponent solvent/surfactant mixtures that are harder to scale and reproduce [3].
The cis-9 double bond in oleylamine significantly disrupts crystalline packing compared to saturated aliphatic chains. Differential scanning calorimetry (DSC) and physical property data show that pure oleylamine is a liquid at room temperature with a melting point ranging from -5 °C to 26 °C depending on isomeric purity, whereas its saturated analog, octadecylamine, is a solid with a melting point of ~53 °C [1]. This difference eliminates the need for heated transfer lines and heated mixing vessels during ambient-temperature precursor formulation.
| Evidence Dimension | Melting Point / State of Matter |
| Target Compound Data | Oleylamine: Liquid at room temperature (Tm = -5 °C to 26 °C) |
| Comparator Or Baseline | Octadecylamine: Solid at room temperature (Tm = ~53 °C) |
| Quantified Difference | >25 °C reduction in melting point |
| Conditions | Ambient pressure, standard storage and transfer conditions |
Liquid-state processability at room temperature drastically reduces energy costs and engineering complexity in scaled-up chemical manufacturing and continuous-flow synthesis.
In the synthesis of gold nanoparticles from AuCl precursors, oleylamine forms a highly stable[AuCl(oleylamine)] coordination complex prior to thermal decomposition. When the saturated analog octadecylamine is substituted under identical conditions, the resulting [AuCl(octadecylamine)] complex exhibits significantly lower stability[1]. This premature decomposition in the octadecylamine system leads to rapid, uncontrolled nucleation, resulting in much larger nanoparticles with broad size distributions, whereas oleylamine yields tightly controlled, monodisperse nanoparticles [1].
| Evidence Dimension | Nanoparticle Size and Polydispersity |
| Target Compound Data | Oleylamine: Yields monodisperse nanoparticles via stable intermediate complex |
| Comparator Or Baseline | Octadecylamine: Yields significantly larger, polydisperse nanoparticles |
| Quantified Difference | Substantial increase in particle size and loss of monodispersity when substituting OAm with ODAm |
| Conditions | Thermolysis of AuCl-amine complexes in chloroform |
Procurement of oleylamine is strictly required over saturated analogs when tight dimensional tolerances are necessary for optical or catalytic nanomaterials.
Traditional synthesis of monodisperse Fe3O4 nanoparticles relies on 1,2-hexadecanediol as a reducing agent alongside separate surfactants and solvents. Studies demonstrate that oleylamine acts as a stronger and more efficient reducing agent for the thermal decomposition of Fe(acac)3 than 1,2-hexadecanediol[1]. By utilizing an excess of oleylamine in benzyl ether, the synthetic protocol is simplified from a four-component system to a two-component system, achieving tunable nanoparticle sizes (7 to 100 nm) simply by altering the oleylamine-to-solvent ratio [1].
| Evidence Dimension | Reductive Environment and Component Count |
| Target Compound Data | Oleylamine: Acts as both solvent/stabilizer and primary reducing agent (2-component system) |
| Comparator Or Baseline | 1,2-hexadecanediol: Requires additional capping agents and solvents (4-component system) |
| Quantified Difference | Elimination of 2 distinct chemical inputs while maintaining or exceeding reductive efficacy |
| Conditions | Thermal decomposition of Fe(acac)3 at 300 °C |
Consolidating the reducing agent, solvent, and surfactant into a single procureable chemical streamlines supply chains and reduces batch-to-batch variability.
The commercial grade of oleylamine significantly impacts its performance as a solvent for heavy metal halides. While 70% technical grade oleylamine often contains trans-isomers (elaidylamine) and saturated amines that can cause turbidity, highly purified oleylamine (>98%) allows for the complete dissolution of anhydrous PbCl2, PbBr2, and PbI2[1]. At a 0.12 mole fraction, PbBr2 forms a completely clear and colorless solution in purified oleylamine at 100 °C, which remains stable for over 72 hours, a critical requirement for reproducible perovskite and PbS quantum dot synthesis [1].
| Evidence Dimension | Metal Halide Solubility and Solution Stability |
| Target Compound Data | Purified Oleylamine (>98%): Forms clear, stable solutions with PbBr2 for >72 hours |
| Comparator Or Baseline | Technical Grade Oleylamine (~70%): Prone to forming white suspensions and undissolved precipitates |
| Quantified Difference | Complete optical clarity and extended stability (>72h) vs. immediate suspension |
| Conditions | 0.12 mole fraction PbBr2 heated to 100 °C in a glovebox |
Buyers manufacturing quantum dots or perovskites must procure high-purity oleylamine to prevent precursor precipitation and ensure optical-grade reproducibility.
Oleylamine is the optimal choice for the large-scale synthesis of monodisperse Fe3O4 and CoFe2O4 nanoparticles. Its dual role as a high-boiling solvent and a strong reducing agent eliminates the need for secondary diol reductants, simplifying the reaction mixture and improving batch-to-batch consistency during the thermal decomposition of metal acetylacetonates at 300 °C [1].
For the production of gold, platinum, and palladium nanoparticles, oleylamine is prioritized over saturated amines. Its ability to form stable coordination complexes and selectively bind to specific crystallographic facets enables precise control over nanoparticle size and the formation of anisotropic shapes, which are critical for advanced catalytic applications [2].
High-purity oleylamine is a critical procurement item for the synthesis of PbS quantum dots and lead halide perovskites. It acts as an anhydrous, stable solvent that fully dissolves heavy metal halides into clear solutions without the precipitation issues caused by the trans-isomer and saturated amine impurities found in lower-grade technical mixtures[3].
Corrosive;Irritant;Health Hazard;Environmental Hazard